molecular formula C25H25NO3 B10886381 2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl diphenylacetate

2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl diphenylacetate

Cat. No.: B10886381
M. Wt: 387.5 g/mol
InChI Key: DFVGXEBOPZMOGM-UHFFFAOYSA-N
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Description

2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE is an organic compound that features a mesitylamino group, an oxoethyl group, and a diphenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE typically involves the reaction of mesitylamine with 2-oxoethyl 2,2-diphenylacetate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of 2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency, with stringent control over reaction parameters to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The mesitylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE: Unique due to its specific combination of functional groups.

    2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLPROPIONATE: Similar structure but with a propionate group instead of an acetate group.

    2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLBUTYRATE: Contains a butyrate group, offering different chemical properties.

Uniqueness

2-(MESITYLAMINO)-2-OXOETHYL 2,2-DIPHENYLACETATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of mesitylamino, oxoethyl, and diphenylacetate groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2,2-diphenylacetate

InChI

InChI=1S/C25H25NO3/c1-17-14-18(2)24(19(3)15-17)26-22(27)16-29-25(28)23(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-15,23H,16H2,1-3H3,(H,26,27)

InChI Key

DFVGXEBOPZMOGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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